molecular formula C31H46O3 B3061116 2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione CAS No. 52691-91-5

2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione

Cat. No.: B3061116
CAS No.: 52691-91-5
M. Wt: 466.7 g/mol
InChI Key: XIKNTKPLCMKTSC-UHFFFAOYSA-N
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Description

2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione is a useful research compound. Its molecular formula is C31H46O3 and its molecular weight is 466.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione is a derivative of naphthoquinone, which has garnered attention for its diverse biological activities. Naphthoquinones are known for their roles in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula: C₃₀H₄₈O₂
  • Molecular Weight: 464.71 g/mol

This compound features a naphthoquinone core with various substituents that may influence its biological activity.

Anticancer Activity

Research has demonstrated that naphthoquinone derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

  • Cell Line Studies: A study evaluated the cytotoxic effects of several naphthoquinone derivatives on human lung (H460), triple-negative breast (MDA-MB-231), and ovarian (A2780) cancer cell lines. Compounds derived from the naphthoquinone structure showed IC₅₀ values indicating effective inhibition of cell proliferation, particularly against the A2780 cell line .
CompoundIC₅₀ (μM)Cell Line
5f30.48H460
84.24H460
5c21.6MDA-MB-231
5g2.68A2780

The biological activity of naphthoquinones is primarily attributed to their ability to generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in cancerous cells. Additionally, these compounds can interact with DNA and inhibit key signaling pathways involved in cell survival:

  • Key Pathways Affected:
    • NAD(P)H-quinone oxidoreductase (NQO1)
    • STAT3 signaling
    • NF-κB signaling

These interactions are crucial for the selective targeting of cancer cells while minimizing toxicity to normal cells .

Antimicrobial and Anti-inflammatory Properties

Beyond anticancer activity, naphthoquinone derivatives have shown promise as antimicrobial agents. They exhibit activity against a range of pathogens due to their ability to disrupt cellular membranes and inhibit vital metabolic processes in bacteria and fungi . Additionally, their anti-inflammatory properties have been linked to the inhibition of pro-inflammatory cytokines.

Synthesis and Evaluation

A notable study synthesized various naphthoquinone derivatives and assessed their biological activities. The most promising compounds were characterized by their selective cytotoxicity towards cancer cells while exhibiting low toxicity towards non-cancerous cells. This selectivity is essential for developing effective cancer therapies with minimal side effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression. Such studies provide insights into how structural modifications can enhance biological efficacy and selectivity .

Properties

IUPAC Name

2-methyl-3-[[3-methyl-3-(4,8,12-trimethyltridecyl)oxiran-2-yl]methyl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O3/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-19-31(6)28(34-31)20-27-24(5)29(32)25-17-7-8-18-26(25)30(27)33/h7-8,17-18,21-23,28H,9-16,19-20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKNTKPLCMKTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC3C(O3)(C)CCCC(C)CCCC(C)CCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967132
Record name 2-Methyl-3-{[3-methyl-3-(4,8,12-trimethyltridecyl)oxiran-2-yl]methyl}naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52691-91-5
Record name 1,4-Naphthalenedione, 2-methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-{[3-methyl-3-(4,8,12-trimethyltridecyl)oxiran-2-yl]methyl}naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione
Reactant of Route 2
2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione
Reactant of Route 3
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2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione
Reactant of Route 4
2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione
Reactant of Route 6
2-Methyl-3-((3-methyl-3-(4,8,12-trimethyltridecyl)oxiranyl)methyl)-1,4-naphthalenedione

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